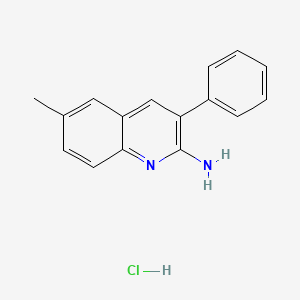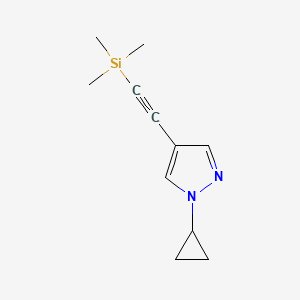
1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is an organic compound that features a cyclopropyl group, a trimethylsilyl-ethynyl group, and a pyrazole ring
Preparation Methods
The synthesis of 1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Trimethylsilyl-Ethynyl Group: This step involves the use of trimethylsilylacetylene, which can be coupled to the cyclopropyl group through palladium-catalyzed cross-coupling reactions.
Formation of the Pyrazole Ring: The final step involves the cyclization of the intermediate compound to form the pyrazole ring, often using hydrazine derivatives under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the ethynyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Cyclization: The pyrazole ring can participate in cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The cyclopropyl group and pyrazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The trimethylsilyl-ethynyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
1-Cyclopropyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole can be compared with similar compounds such as:
1-Cyclopropyl-4-((triethylsilyl)ethynyl)-1H-pyrazole: Similar structure but with a triethylsilyl group instead of a trimethylsilyl group.
1-Cyclopropyl-4-ethynyl-1H-pyrazole: Lacks the silyl group, leading to different chemical properties and reactivity.
1-Cyclopropyl-4-((trimethylsilyl)ethynyl)benzene: Contains a benzene ring instead of a pyrazole ring, resulting in different biological activities.
The uniqueness of this compound lies in its combination of the cyclopropyl, trimethylsilyl-ethynyl, and pyrazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N2Si |
|---|---|
Molecular Weight |
204.34 g/mol |
IUPAC Name |
2-(1-cyclopropylpyrazol-4-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H16N2Si/c1-14(2,3)7-6-10-8-12-13(9-10)11-4-5-11/h8-9,11H,4-5H2,1-3H3 |
InChI Key |
HDWRUFWKQABKKW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN(N=C1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


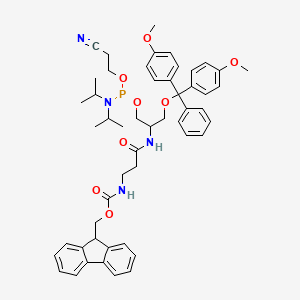
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-5-ol Hydrobromide](/img/structure/B13724528.png)
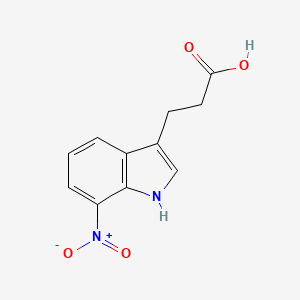

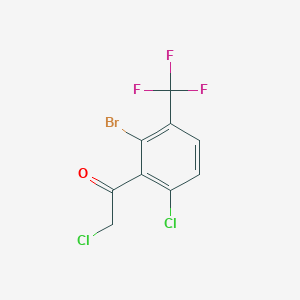
![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-cyclopropanecarboxylic acid ethyl ester](/img/structure/B13724552.png)
![1-(3-Fluoro-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724563.png)

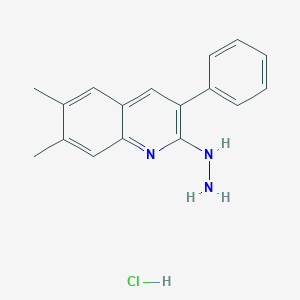
![N-Isopropyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13724578.png)

